
4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride is a chemical compound with the molecular formula C4H7N3. It is known for its applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by its pyrazole ring structure, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with an amine source under controlled conditions. One common method involves the use of 1-methyl-1H-pyrazole-4-carboxylic acid as a starting material, which is then subjected to amination reactions to introduce the amino group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino group at the 4-position can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyes, contributing to advancements in agriculture and textile industries.
作用機序
The mechanism of action of 4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, its interaction with enzyme active sites can result in the inhibition of enzyme activity, which is beneficial in treating diseases caused by overactive enzymes.
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazol-4-amine: Similar in structure but lacks the amino group at the 4-position.
3-amino-1-methyl-1H-pyrazole: Similar but with the amino group at the 3-position instead of the 4-position.
Uniqueness
4-amino-1-methyl-1H-pyrazol-3-oldihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
特性
分子式 |
C4H9Cl2N3O |
|---|---|
分子量 |
186.04 g/mol |
IUPAC名 |
4-amino-2-methyl-1H-pyrazol-5-one;dihydrochloride |
InChI |
InChI=1S/C4H7N3O.2ClH/c1-7-2-3(5)4(8)6-7;;/h2H,5H2,1H3,(H,6,8);2*1H |
InChIキー |
UPNCOJJLQDTJME-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)N1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



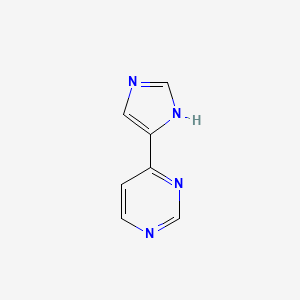


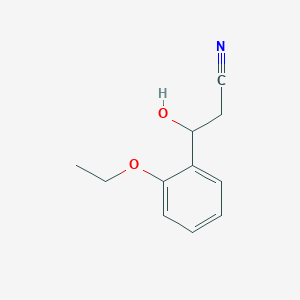
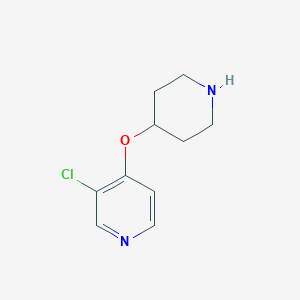
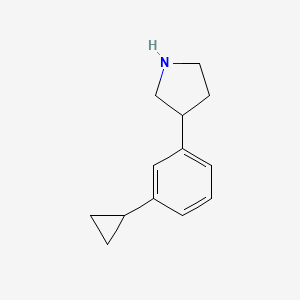


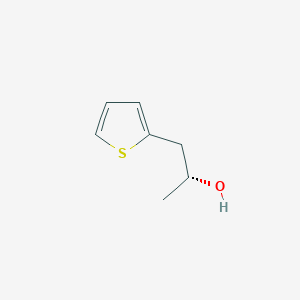
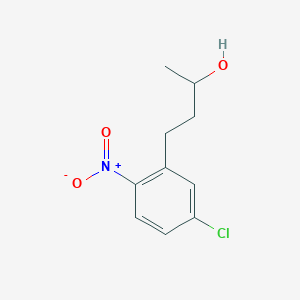
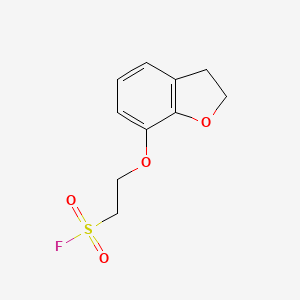
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)

